molecular formula C9H13NS B7967609 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

Cat. No.: B7967609
M. Wt: 167.27 g/mol
InChI Key: ULUJMAVITKRTKN-UHFFFAOYSA-N
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Description

4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with pyridine derivatives in the presence of a cyclizing agent. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-C]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated as potential therapeutic agents due to their ability to interact with specific biological targets.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Another fused heterocyclic compound with similar structural features.

    Thieno[3,4-b]pyridine: A related compound with a different fusion pattern of the thiophene and pyridine rings.

Uniqueness

4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of two methyl groups at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(2)7-4-6-11-8(7)3-5-10-9/h4,6,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUJMAVITKRTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)SC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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